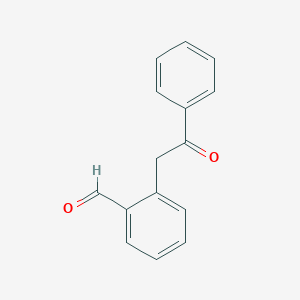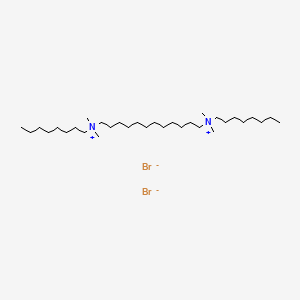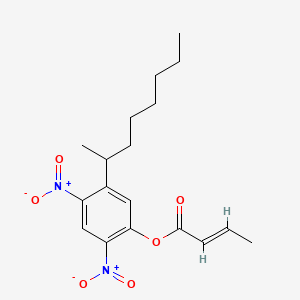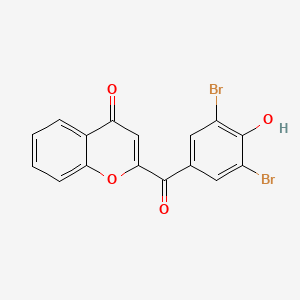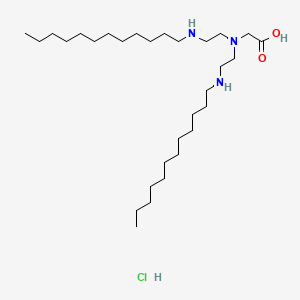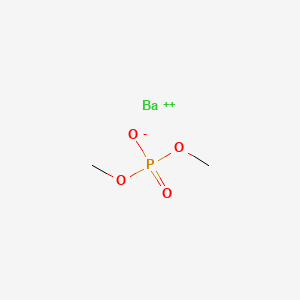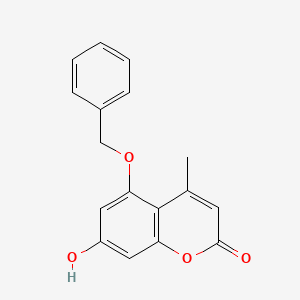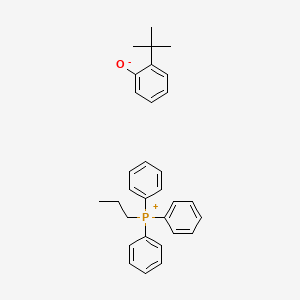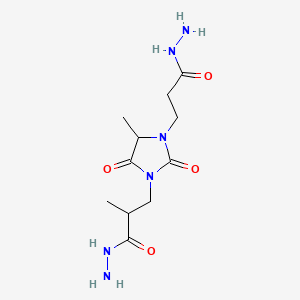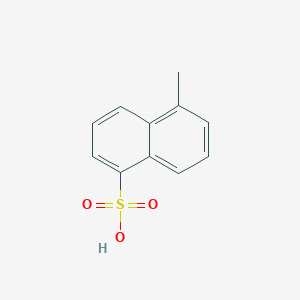
5-Methyl-1-naphthalenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1-naphthalenesulfonic acid is an organic compound with the molecular formula C11H10O3S. It is a derivative of naphthalene, where a methyl group is attached to the fifth position and a sulfonic acid group is attached to the first position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-naphthalenesulfonic acid typically involves the sulfonation of 5-methylnaphthalene. The process begins with the sulfonation reaction, where 5-methylnaphthalene is treated with concentrated sulfuric acid at elevated temperatures. The reaction conditions usually involve heating the mixture to around 150-160°C to ensure complete sulfonation. The resulting product is then purified through crystallization or other separation techniques to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar sulfonation process but on a larger scale. The process involves continuous addition of sulfuric acid to a reactor containing 5-methylnaphthalene, followed by controlled heating and stirring to ensure uniform sulfonation. The reaction mixture is then neutralized with a base, such as sodium hydroxide, to form the sodium salt of the sulfonic acid. The final product is obtained through filtration, drying, and purification steps .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-1-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce different functional groups .
Aplicaciones Científicas De Investigación
5-Methyl-1-naphthalenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Methyl-1-naphthalenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various chemical reactions, leading to the formation of different products. The compound can also interact with enzymes and other proteins, affecting their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1-sulfonic acid: Similar structure but without the methyl group at the fifth position.
Naphthalene-2-sulfonic acid: Similar structure but with the sulfonic acid group at the second position.
1-Naphthalenesulfonic acid: Another isomer with the sulfonic acid group at the first position
Uniqueness
5-Methyl-1-naphthalenesulfonic acid is unique due to the presence of both a methyl group and a sulfonic acid group on the naphthalene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
68487-68-3 |
|---|---|
Fórmula molecular |
C11H10O3S |
Peso molecular |
222.26 g/mol |
Nombre IUPAC |
5-methylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C11H10O3S/c1-8-4-2-6-10-9(8)5-3-7-11(10)15(12,13)14/h2-7H,1H3,(H,12,13,14) |
Clave InChI |
BATOZQRGECFVTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC=C(C2=CC=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



